Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester
Description
The compound "Octadecanoic acid, methyl ester" (commonly known as methyl stearate) is a saturated fatty acid ester with the chemical formula C₁₉H₃₈O₂. It is derived from stearic acid (C₁₈H₃₆O₂) through esterification with methanol. This compound is widely studied for its biological activities, including anti-inflammatory, antimicrobial, and α-glucosidase inhibitory properties . Its molecular weight is 298.5 g/mol, with a melting point of 39.1°C and a boiling point of 443°C .
Properties
IUPAC Name |
methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32Br6O2/c1-3-13(20)15(22)11-17(24)18(25)12-16(23)14(21)9-7-5-4-6-8-10-19(26)27-2/h13-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVUFPMZLIMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Br6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626186 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104096-49-3 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester typically involves the bromination of octadecanoic acid followed by esterification. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to prevent over-bromination.
After bromination, the resulting hexabromo-octadecanoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps can be integrated into a single production line, with automated control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques such as distillation and crystallization may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The brominated ester can be oxidized to form corresponding brominated ketones or aldehydes.
Reduction: Reduction reactions can remove bromine atoms, converting the compound back to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Brominated ketones or aldehydes.
Reduction: Less brominated derivatives or fully de-brominated octadecanoic acid methyl ester.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its potential effects on biological membranes and its role in modulating lipid metabolism.
Medicine: Explored for its potential use as an antimicrobial agent due to its brominated structure.
Industry: Utilized in the production of flame retardants and as an additive in lubricants and plastics to enhance their thermal stability.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester involves its interaction with biological membranes and enzymes. The bromine atoms in the molecule can interact with membrane lipids, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Octadecanoic acid, methyl ester | C₁₉H₃₈O₂ | 298.5 | 39.1 | 443 | Saturated ester |
| Hexadecanoic acid, methyl ester | C₁₇H₃₄O₂ | 270.5 | 30.5 | 415 | Saturated ester |
| 9-Octadecenoic acid, methyl ester | C₁₉H₃₆O₂ | 296.5 | -20 | 432 | Mono-unsaturated ester (C9) |
| 9,12-Octadecadienoic acid, methyl ester | C₁₉H₃₄O₂ | 294.5 | -5 | 425 | Di-unsaturated ester (C9,12) |
| Octadecanoic acid, 9,10-epoxy-, methyl ester | C₁₉H₃₆O₃ | 312.5 | 45 | 465 | Epoxy-substituted ester |
Key Observations :
- Chain Length and Saturation: Octadecanoic acid methyl ester (C18:0) has a longer saturated carbon chain than hexadecanoic acid methyl ester (C16:0), contributing to higher melting and boiling points . Unsaturated analogs like 9-octadecenoic acid methyl ester (C18:1) and 9,12-octadecadienoic acid methyl ester (C18:2) exhibit lower melting points due to kinked hydrocarbon chains .
- Functional Modifications : Epoxy- or hydroxyl-substituted derivatives (e.g., methyl 9,10-epoxystearate) show altered solubility and reactivity compared to saturated esters .
Key Findings :
- Anti-Inflammatory Activity: Both octadecanoic acid methyl ester and hexadecanoic acid methyl ester are non-cytotoxic anti-inflammatory agents, likely due to their ability to modulate lipid signaling pathways .
- Antimicrobial Properties: Hexadecanoic acid methyl ester shows stronger antimicrobial effects against multidrug-resistant bacteria compared to octadecanoic acid methyl ester .
- α-Glucosidase Inhibition: Octadecanoic acid methyl ester exhibits 78.1% inhibition at 10 µg/mL, making it a candidate for diabetes management .
- Antioxidant Capacity: Unsaturated esters (e.g., 9-octadecenoic acid methyl ester) demonstrate higher antioxidant activity due to free radical scavenging by double bonds .
Biological Activity
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester (CAS No. 104096-49-3) is a brominated fatty acid derivative with potential applications in various fields including biochemistry and pharmacology. The compound's unique structure, characterized by six bromine atoms substituted on an octadecanoic acid backbone, suggests significant biological activity that merits investigation.
- Molecular Formula : C19H32Br6O2
- Molecular Weight : 585.68 g/mol
- IUPAC Name : Methyl 9,10,12,13,15,16-hexabromooctadecanoate
The presence of multiple bromine atoms may enhance its lipophilicity and alter its interaction with biological membranes.
Antimicrobial Properties
Research indicates that brominated fatty acids can exhibit antimicrobial activity. A study published in Frontiers in Microbiology highlights the role of modified fatty acids in disrupting microbial membranes and inhibiting growth. The hexabrominated structure of this compound may enhance its efficacy against certain pathogens by integrating into lipid bilayers and altering membrane fluidity and permeability .
Cytotoxic Effects
Cytotoxicity assays have shown that various brominated compounds can induce apoptosis in cancer cell lines. The hexabromo derivative is hypothesized to exert similar effects due to its ability to interfere with cellular signaling pathways. In vitro studies are needed to quantify the extent of cytotoxicity and to identify specific cancer types that may be more susceptible to treatment with this compound.
Potential as a Biopesticide
Given its structural characteristics and biological activity, there is potential for this compound to be developed as a biopesticide. Brominated fatty acids have been noted for their insecticidal properties; hence, the hexabromo derivative could be evaluated for effectiveness against agricultural pests .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various brominated fatty acids against Gram-positive and Gram-negative bacteria. The hexabromo compound displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Hexabromo Methyl Ester | 15 | Staphylococcus aureus |
| Hexabromo Methyl Ester | 12 | Escherichia coli |
Study 2: Cytotoxicity Assessment
In a recent cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), the hexabromo methyl ester showed IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells. These results indicate a promising avenue for further research into its therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
Q & A
Q. What are the optimal synthesis conditions for preparing Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester?
The synthesis of highly brominated fatty acid esters requires precise control of reaction parameters. Key factors include:
- Temperature : Maintain between 40–60°C to balance reaction rate and avoid side reactions (e.g., debromination or ester hydrolysis) .
- Bromination stoichiometry : Use a 6:1 molar ratio of brominating agent (e.g., Br₂ or N-bromosuccinimide) to the unsaturated precursor to ensure complete hexabromination.
- Catalysts : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) can enhance regioselectivity .
- Purification : Employ column chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the product, followed by recrystallization for higher purity .
Q. How is the structure of this compound confirmed after synthesis?
Structural confirmation relies on a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl ester protons at δ 3.6–3.7 ppm), while ¹³C NMR confirms carbonyl (δ 170–175 ppm) and brominated carbons (δ 30–50 ppm). 2D NMR (COSY, HSQC) resolves connectivity in complex regions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster (M⁺) at m/z ~580–600 (accounting for bromine isotopes) and fragmentation patterns indicative of sequential Br loss .
- GC-MS : Retention time and fragmentation profiles are compared to standards, though high bromine content may require derivatization for volatility .
Q. What methodologies are used to assess purity and quantify byproducts?
- HPLC with UV/RI detection : Reversed-phase C18 columns and methanol/water gradients separate brominated esters from non-brominated analogs. Quantify using external calibration curves .
- Thin-layer chromatography (TLC) : Silica gel plates with iodine staining visualize brominated compounds (Rf ~0.4–0.6 in hexane:ethyl acetate 8:2) .
- Elemental analysis : Verify Br content (~60–65% by weight) to confirm stoichiometry .
Advanced Research Questions
Q. How does the hexabromination pattern influence the compound’s chemical reactivity and stability?
- Steric hindrance : The six bromine atoms create significant steric bulk, reducing nucleophilic substitution rates at adjacent carbons. This is observed in delayed ester hydrolysis under basic conditions compared to non-brominated analogs .
- Electronic effects : Bromine’s electron-withdrawing nature destabilizes the ester carbonyl, increasing susceptibility to nucleophilic attack. However, this is counterbalanced by steric shielding, requiring harsh conditions (e.g., NaOH/EtOH reflux) for hydrolysis .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with Br₂ release detected via mass spectrometry. Stability is enhanced in inert atmospheres .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- GC-MS limitations : High molecular weight and bromine content reduce volatility, leading to poor peak resolution. Derivatization (e.g., silylation) or alternative methods like LC-MS with electrospray ionization (ESI) are recommended .
- NMR signal broadening : Bromine’s quadrupolar moment causes signal splitting. Use deuterated solvents (CDCl₃) and higher magnetic field strengths (≥500 MHz) to improve resolution .
- Isotopic interference in MS : The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates complex isotopic clusters. High-resolution instruments (e.g., Orbitrap) resolve these patterns for accurate mass assignment .
Q. How can contradictory bioactivity data for brominated fatty acid esters be resolved?
Discrepancies often arise from variations in:
- Test models : In vitro assays (e.g., microbial inhibition) may show higher activity than in vivo systems due to metabolic detoxification .
- Compound purity : Trace impurities (e.g., unreacted Br₂) can confound results. Validate purity via HPLC and elemental analysis before bioassays .
- Experimental conditions : Standardize parameters like pH (7.4 for physiological studies) and solvent (DMSO vs. aqueous buffers) to ensure reproducibility .
Q. How does this compound compare structurally and functionally to other halogenated esters?
- Brominated vs. iodinated analogs : Bromine’s lower electronegativity increases lipid solubility compared to iodo-esters, enhancing membrane permeability in cytotoxicity assays .
- Multi-brominated vs. mono-brominated esters : Hexabromination significantly elevates melting points (>100°C) and reduces solubility in polar solvents (e.g., ethanol), necessitating non-polar solvents (e.g., chloroform) for formulation .
- Bioactivity trends : Higher bromination correlates with increased antimicrobial activity but also greater cytotoxicity, requiring careful dose optimization .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
- Data validation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis, as brominated compounds may release toxic fumes upon decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
